molecular formula C15H13ClN6S B10943665 2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10943665
M. Wt: 344.8 g/mol
InChI Key: OHJWULIHXNQTJW-UHFFFAOYSA-N
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Description

2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a unique structure that combines pyrazole, thieno, and triazolo rings, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyrazole ring, followed by the formation of the thieno and triazolo rings through cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple heterocyclic rings. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for scientific research.

Properties

Molecular Formula

C15H13ClN6S

Molecular Weight

344.8 g/mol

IUPAC Name

4-(4-chloro-2,5-dimethylpyrazol-3-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C15H13ClN6S/c1-7-11(16)12(21(2)19-7)13-18-14-10-8-4-3-5-9(8)23-15(10)17-6-22(14)20-13/h6H,3-5H2,1-2H3

InChI Key

OHJWULIHXNQTJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Cl)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCC5)C

Origin of Product

United States

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